molecular formula C20H15ClF3N5O3 B10898252 5-(1,3-benzodioxol-5-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(1,3-benzodioxol-5-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10898252
M. Wt: 465.8 g/mol
InChI Key: YCKASRUCPAYTJS-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-N~2~-(2-chloro-3-pyridyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a benzodioxole ring, a pyridyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-N~2~-(2-chloro-3-pyridyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches .

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity .

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N~2~-(2-chloro-3-pyridyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1,3-benzodioxol-5-yl)-N~2~-(2-chloro-3-pyridyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide apart from similar compounds is its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H15ClF3N5O3

Molecular Weight

465.8 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H15ClF3N5O3/c21-18-11(2-1-5-25-18)27-19(30)13-8-17-26-12(7-16(20(22,23)24)29(17)28-13)10-3-4-14-15(6-10)32-9-31-14/h1-6,8,12,16,26H,7,9H2,(H,27,30)

InChI Key

YCKASRUCPAYTJS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=C(N=CC=C3)Cl)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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